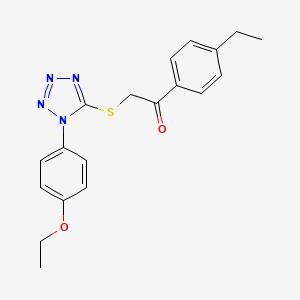

2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone

CAS No.:

Cat. No.: VC14914986

Molecular Formula: C19H20N4O2S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20N4O2S |

|---|---|

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | 2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-(4-ethylphenyl)ethanone |

| Standard InChI | InChI=1S/C19H20N4O2S/c1-3-14-5-7-15(8-6-14)18(24)13-26-19-20-21-22-23(19)16-9-11-17(12-10-16)25-4-2/h5-12H,3-4,13H2,1-2H3 |

| Standard InChI Key | KOFCKNNEKWXQEI-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)OCC |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the tetrazole ring and the attachment of the phenyl groups. Common methods might involve the use of azides and nitriles for tetrazole formation, followed by thioetherification reactions to link the tetrazole to the phenyl rings.

Potential Applications

Compounds with tetrazole rings are often explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of phenyl rings can enhance these activities by improving solubility and membrane permeability.

Research Findings and Challenges

While specific research findings on 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone are not available, studies on similar tetrazole-based compounds suggest potential applications in pharmaceuticals and materials science. Challenges in synthesizing such compounds include achieving high yields and purity, as well as understanding their stability and toxicity.

Note:

The information provided is based on general principles of organic chemistry and similar compounds due to the lack of specific data on 2-((1-(4-Ethoxyphenyl)-1H-tetraazol-5-YL)thio)-1-(4-ethylphenyl)ethanone.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume